Laudanine

Description

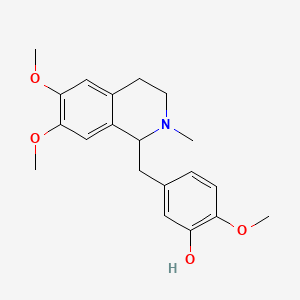

(R)-Laudanidine, also known as tritopin or DL-laudanine, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (R)-Laudanidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-laudanidine is primarily located in the membrane (predicted from logP) (R)-Laudanidine can be biosynthesized from norlaudanosoline. Outside of the human body, (R)-laudanidine can be found in opium poppy. This makes (R)-laudanidine a potential biomarker for the consumption of this food product.

Structure

3D Structure

Properties

IUPAC Name |

5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYHGNAJOKCMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871570 | |

| Record name | 5-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Laudanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-64-3, 301-21-3 | |

| Record name | Laudanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laudanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Laudanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUDANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994445H0VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Laudanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 - 185 °C | |

| Record name | (R)-Laudanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacological Profile of Laudanine: A Technical Guide for Researchers

Introduction: Laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum, has historically been of interest primarily as a biosynthetic intermediate in the production of other opium alkaloids, notably papaverine.[1] While its own pharmacological activity is considered modest compared to morphinan alkaloids like morphine, a closer examination of its profile and that of its primary metabolite, laudanosine, reveals interactions with several key neurotransmitter systems. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, intended for researchers, scientists, and drug development professionals.

Receptor Binding and Functional Activity

Direct quantitative data on the binding affinity and functional activity of this compound at various receptors is limited in the current literature. However, significant research has been conducted on its metabolite, laudanosine, which provides crucial insights into the potential in vivo effects following this compound administration.

Opioid Receptor System

Laudanosine has been shown to interact with multiple opioid receptor subtypes. The binding affinities (Ki) and inhibitory concentrations (IC50) are summarized below.

| Receptor Subtype | Ligand | Parameter | Value (µM) | Species | Tissue |

| µ1 Opioid | Laudanosine | Ki | 2.7 | - | - |

| µ2 Opioid | Laudanosine | Ki | 13 | - | - |

| delta Opioid | Laudanosine | Ki | 5.5 | - | - |

| kappa1 Opioid | Laudanosine | Ki | 21 | - | - |

| kappa3 Opioid | Laudanosine | Ki | 24 | - | - |

| Table 1: Binding Affinities of Laudanosine at Opioid Receptors.[2] |

GABAergic System

Laudanosine also demonstrates activity at GABA receptors, with a notable difference in potency between high- and low-affinity sites.

| Receptor | Ligand | Parameter | Value (µM) | Species | Tissue |

| High-affinity GABAA | Laudanosine | IC50 | 100 | - | - |

| Low-affinity GABAA | Laudanosine | IC50 | 10 | - | - |

| Table 2: Functional Activity of Laudanosine at GABAA Receptors.[2] |

Adrenergic System

Dopaminergic and Serotonergic Systems

Currently, there is a lack of specific quantitative data (Ki, EC50, or IC50 values) detailing the direct interaction of this compound or laudanosine with dopaminergic and serotonergic receptors in the published literature.

In Vivo Pharmacological Effects

The in vivo effects of this compound are largely attributed to its conversion to laudanosine.

Central Nervous System (CNS) Effects

High doses of laudanosine have been shown to induce convulsions in animal models.[4][5] In mice and rats, intravenous bolus doses of 10-20 mg/kg of laudanosine caused convulsions.[4] The convulsive plasma concentration for laudanosine in rats was determined to be over 17 µg/ml.[5] Furthermore, laudanosine has been observed to increase the minimum alveolar concentration (MAC) of halothane in rabbits, suggesting a CNS stimulant effect.[6]

Cardiovascular Effects

High plasma concentrations of laudanosine can lead to cardiovascular disturbances. In anesthetized dogs, laudanosine plasma concentrations greater than 6 µg/ml caused hypotension and bradycardia.[4]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not widely published. However, standard methodologies for assessing the activity of benzylisoquinoline alkaloids at relevant receptor systems can be adapted.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for adrenergic receptors.

Caption: Workflow for Adrenergic Receptor Radioligand Binding Assay.

Dopamine Release Assay

This protocol describes a method to measure dopamine release from neuronal cells in culture, which can be used to assess the functional effect of this compound.

Caption: Workflow for Dopamine Release Assay using HPLC-ECD.

Signaling Pathways

The identified interactions of laudanosine with α1-adrenergic and opioid receptors suggest modulation of specific intracellular signaling cascades.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As a blocker of these receptors, laudanosine would be expected to inhibit this pathway.

Caption: Postulated Inhibitory Effect of Laudanosine on α1-Adrenergic Signaling.

Conclusion

The pharmacological profile of this compound is intrinsically linked to its metabolite, laudanosine. While this compound itself exhibits modest activity, laudanosine interacts with opioid, GABAergic, and most notably, α1-adrenergic receptors. The α1-adrenoceptor blockade appears to be a key mechanism contributing to its observed cardiovascular effects. The CNS stimulant properties, including the potential for seizures at high doses, highlight the need for further investigation into its complex interactions with various neurotransmitter systems. Significant gaps remain in the understanding of this compound's direct pharmacological actions, particularly concerning its affinity and functional activity at a wider range of CNS receptors. Future research should focus on obtaining quantitative pharmacological data for this compound to better delineate its specific contributions to the overall effects observed in vivo.

References

- 1. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification by drugs used in anaesthesia of CNS stimulation induced in mice by laudanosine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convulsive effects and pharmacokinetics of laudanosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Synthesis and Stereochemistry of Laudanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum, serves as a crucial intermediate in the biosynthesis of other significant alkaloids, including papaverine.[1][2] This technical guide provides a comprehensive overview of the stereochemistry and chemical synthesis of this compound. It details prominent synthetic strategies, including classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, as well as modern enantioselective approaches. This document includes detailed experimental protocols, structured tables of quantitative data, and logical workflow diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Introduction and Stereochemistry of this compound

This compound is a tetrahydroisoquinoline alkaloid characterized by a single stereocenter at the C1 position, giving rise to two enantiomers: (S)-Laudanine and (R)-Laudanine.[3][4] The naturally occurring form is typically the (S)-enantiomer, which is a key precursor in the biosynthetic pathway of papaverine.[1][5] The distinct three-dimensional arrangement of substituents around this chiral center is critical, as different stereoisomers can exhibit varied pharmacological activities.[3]

The absolute configuration of this compound dictates its interaction with biological systems and its role as a synthetic precursor. Therefore, stereocontrolled synthesis is of paramount importance for pharmacological studies and the total synthesis of related complex alkaloids.

Caption: Key stereochemical features of the this compound molecule.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is essential for its identification and handling in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol | [3][6] |

| Molecular Formula | C₂₀H₂₅NO₄ | [3] |

| Molecular Weight | 343.4 g/mol | [3][6] |

| CAS Number | 3122-95-0 ((S)-Laudanine) | [3] |

| Melting Point | 175.75 °C ((S)-Laudanine); 167-185 °C (racemic) | [3][6] |

| Appearance | Solid | [2][3] |

| Solubility | Soluble in benzene, chloroform, hot alcohol; sparingly soluble in ether; practically insoluble in water. | [3] |

Synthetic Strategies

The synthesis of the this compound core, a 1-benzyltetrahydroisoquinoline, is classically achieved through well-established named reactions. More contemporary methods focus on achieving high enantioselectivity.

Classical Synthesis: Bischler-Napieralski Reaction

A primary route for constructing the tetrahydroisoquinoline core is the Bischler-Napieralski reaction.[7][8] This involves the acid-catalyzed cyclization of a β-arylethylamide, followed by reduction of the resulting dihydroisoquinoline intermediate.

Caption: Workflow for this compound synthesis via the Bischler-Napieralski reaction.

Experimental Protocol (General):

-

Amide Formation: A suitable phenylacetic acid is coupled with 3,4-dimethoxyphenethylamine to form the corresponding β-arylethylamide precursor.

-

Cyclization: The amide is dissolved in a solvent like toluene or acetonitrile, and a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is added.[7][8] The mixture is refluxed until the reaction is complete, forming the 3,4-dihydroisoquinoline.

-

Reduction: The intermediate is not isolated. After cooling, the reaction mixture is carefully neutralized, and a reducing agent (e.g., sodium borohydride) is added to reduce the imine bond, yielding the racemic tetrahydroisoquinoline.

-

N-Methylation: If the starting amine was not N-methylated, the secondary amine of the tetrahydroisoquinoline is methylated (e.g., using formaldehyde and formic acid - Eschweiler-Clarke reaction) to yield racemic this compound.

-

Purification: The final product is purified by column chromatography or crystallization.

Classical Synthesis: Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an alternative route, involving the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure.[9][10][11]

Caption: Workflow for this compound synthesis via the Pictet-Spengler reaction.

Experimental Protocol (General):

-

Reaction Setup: N-Methyl-3,4-dimethoxyphenethylamine and 3-hydroxy-4-methoxyphenylacetaldehyde are dissolved in a suitable solvent (e.g., ethanol, water).

-

Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to catalyze the reaction.[11] The mixture is typically heated to facilitate both the initial iminium ion formation and the subsequent electrophilic aromatic substitution (ring closure).

-

Workup and Purification: After the reaction is complete, the mixture is cooled and the pH is adjusted to be basic to neutralize the acid and precipitate the product. The crude this compound is then collected and purified using column chromatography or recrystallization.

Enantioselective Synthesis

Modern synthetic efforts focus on producing specific enantiomers. One effective strategy is the catalytic asymmetric intramolecular hydroamination of a carefully designed aminoalkene precursor.[12] This method establishes the chiral center at C1 with high stereoselectivity.[12]

Experimental Protocol: Asymmetric Intramolecular Hydroamination [12] This protocol is a multi-step sequence culminating in the key stereocenter-forming reaction.

-

Precursor Synthesis - Part 1: 3-(3,4-Dimethoxyphenyl)acrylaldehyde

-

Materials: 3,4-Dimethoxybenzaldehyde, Acetaldehyde, Sodium Hydroxide, Ethanol.

-

Procedure: To a cooled (0 °C) solution of 3,4-dimethoxybenzaldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise. Acetaldehyde is then added while maintaining a temperature below 5 °C. The reaction is stirred at room temperature for 12 hours. After workup, the crude product is purified by column chromatography.[12]

-

-

Precursor Synthesis - Part 2: Aminoalkene Formation

-

Materials: 3-(3,4-Dimethoxyphenyl)acrylaldehyde, 3,4-Dimethoxyphenethylamine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).

-

Procedure: The aldehyde and 3,4-dimethoxyphenethylamine are dissolved in DCM and stirred for 1 hour to form an imine. STAB is then added portion-wise to reduce the imine, forming the secondary amine precursor.[12]

-

-

Key Step: Catalytic Asymmetric Intramolecular Hydroamination

-

Materials: Aminoalkene precursor, (S,S)-Ph-box ligand, n-Butyllithium, Diisopropylamine, Anhydrous Toluene.

-

Procedure: Under an inert atmosphere at 0 °C, the (S,S)-Ph-box ligand in toluene is treated with n-butyllithium and then diisopropylamine to generate the chiral catalyst. The solution is cooled to -30 °C. A solution of the aminoalkene precursor is then added dropwise. The reaction proceeds at this temperature until completion.[12]

-

-

Final Steps & Purification:

-

The reaction is quenched and worked up. The resulting product is (S)-Laudanine, which is then purified by silica gel column chromatography. This method typically offers high enantioselectivity and good yields.[12]

-

| Synthesis Step | Reagents | Typical Yield | Enantiomeric Excess (ee) |

| Aldol Condensation | 3,4-Dimethoxybenzaldehyde, Acetaldehyde, NaOH | Good | N/A |

| Reductive Amination | Acrylaldehyde derivative, Amine, STAB | High | N/A |

| Asymmetric Hydroamination | Aminoalkene, Chiral Catalyst ((S,S)-Ph-box) | Good | High (>90%) |

Note: Yields and ee values are representative and can vary based on specific reaction conditions.[12]

Chiral Resolution of Racemic this compound

When a racemic mixture is synthesized, the individual enantiomers can be separated through chiral resolution. This is commonly achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[4][13][14]

Caption: Experimental workflow for the chiral HPLC resolution of this compound.

Experimental Protocol: Chiral HPLC Separation [4][14]

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based Chiral Stationary Phase, such as Chiralpak® AD-H (amylose-based).[14]

-

Mobile Phase: A typical normal-phase solvent system is a mixture of n-Hexane, Isopropanol, and a basic additive like Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 285 nm.

-

Sample Preparation: A solution of racemic this compound (e.g., 1.0 mg/mL) is prepared in the mobile phase.[14]

Data Presentation: Influence of Mobile Phase on Separation [14]

| Mobile Phase Composition (Hexane:IPA:DEA) | Enantiomer | Retention Time (tR, min) | Resolution (Rs) | Tailing Factor (T) |

| 90:10:0.1 | (S)-Laudanine | 12.5 | 1.2 | 1.3 |

| (R)-Laudanine | 13.4 | 1.3 | ||

| 85:15:0.1 | (S)-Laudanine | 9.8 | 1.8 | 1.2 |

| (R)-Laudanine | 10.9 | 1.2 | ||

| 80:20:0.1 | (S)-Laudanine | 7.2 | 1.6 | 1.1 |

| (R)-Laudanine | 8.1 | 1.1 |

Note: Data is illustrative. The elution order must be confirmed with an enantiopure standard.[4][14]

Conclusion

The synthesis of this compound can be approached through various effective methodologies. Classical routes like the Bischler-Napieralski and Pictet-Spengler reactions are robust for producing the core tetrahydroisoquinoline structure, though they typically yield racemic products. For applications requiring enantiopure material, modern asymmetric synthesis, particularly methods like catalytic hydroamination, offers excellent stereocontrol.[12] Furthermore, efficient chiral HPLC methods have been developed for the analytical and preparative-scale resolution of this compound enantiomers, which is critical for advancing pharmacological research and drug development.[13][14] This guide provides the foundational protocols and data necessary for researchers to synthesize and analyze this important alkaloid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C20H25NO4 | CID 92732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. name-reaction.com [name-reaction.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Sources and Isolation of Laudanine from Opium

This technical guide provides a comprehensive overview of the natural sources of the tetrahydrobenzylisoquinoline alkaloid, this compound, with a primary focus on its isolation from Papaver somniferum (opium poppy). The document details the biosynthetic context of this compound, presents quantitative data on alkaloid content, and offers detailed experimental protocols for its extraction and purification.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid found predominantly in the opium poppy.[1][2] While not as abundant as the primary opium alkaloids like morphine and codeine, this compound holds significant interest as a key intermediate in the biosynthesis of papaverine.[3][4][5] Its chemical structure and biosynthetic role make it a crucial subject for researchers in phytochemistry, pharmacology, and drug development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO₄ |

| Molar Mass | 343.42 g/mol [1] |

| IUPAC Name | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |

| CAS Number | 301-21-3 |

| Melting Point | 166-168 °C |

| Appearance | White to off-white crystalline solid |

Natural Sources of this compound

The principal and most extensively documented natural source of this compound is the opium poppy, Papaver somniferum.[1][3] It is one of over 40 different alkaloids present in this plant.[6] this compound is found in various parts of the plant, with biosynthesis occurring in different cell types, including parenchyma cells within the vascular bundles of the capsule and stem.[3]

While Papaver somniferum is the primary source, other species within the Papaver genus may also contain this compound, although typically in lower concentrations. The alkaloid content, including that of this compound, can vary significantly between different cultivars of Papaver somniferum.[6][7]

Table 2: Major Alkaloid Content in Papaver somniferum Capsules (Dry Matter)

| Alkaloid | Content Range (µg/g) | Average Content (mg/100g) |

| Morphine | 683 - 25,339[6] | 362[8] |

| Codeine | - | 25[8] |

| Thebaine | - | - |

| Papaverine | - | 29[8] |

| Noscapine | - | - |

| This compound | Significantly lower than major alkaloids [3] | Not typically quantified in general analyses |

Note: The concentration of this compound is substantially lower than that of the major opium alkaloids as it is an intermediate in a side biosynthetic pathway.[3]

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of papaverine, branching off from the central benzylisoquinoline alkaloid pathway. The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of steps to the pivotal intermediate, (S)-reticuline.[1]

The formation of this compound from (S)-reticuline is a critical step catalyzed by the enzyme (S)-reticuline 7-O-methyltransferase (7OMT).[3][4] This enzyme facilitates the methylation of the 7-hydroxyl group of (S)-reticuline. Subsequently, another methylation occurs at the 3'-hydroxyl group of this compound to yield laudanosine, which is then converted to papaverine.[5]

Caption: Biosynthetic pathway of papaverine from (S)-reticuline via this compound.

Isolation of this compound from Opium

The isolation of this compound from opium is a multi-step process that leverages its chemical properties as an alkaloid. The general workflow involves extraction from the plant material, purification through acid-base partitioning, and final separation using chromatographic techniques.[3]

This protocol outlines a general method for the extraction and purification of this compound from dried Papaver somniferum capsules (poppy straw).

Materials and Reagents:

-

Dried and finely powdered poppy straw

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Ammonium hydroxide (NH₄OH), concentrated

-

Chloroform

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel 60 (for column chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing solvent for TLC (e.g., chloroform:methanol, 9:1 v/v)

-

Visualizing agent for TLC (e.g., Dragendorff's reagent)

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

Procedure:

-

Extraction:

-

Macerate 100 g of finely powdered poppy straw in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 200 mL of 1M HCl.

-

Wash the acidic solution three times with 100 mL of diethyl ether in a separatory funnel to remove neutral and acidic impurities. Discard the ether layers.

-

Basify the aqueous layer to pH 9-10 by the dropwise addition of concentrated ammonium hydroxide. This will precipitate the alkaloids.

-

Extract the alkaloids from the basified aqueous solution three times with 150 mL of chloroform.

-

Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial eluting solvent and load it onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the collected fractions on a TLC plate alongside a this compound standard (if available).

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under UV light or by spraying with Dragendorff's reagent.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

-

-

Caption: General workflow for the isolation of this compound from Papaver somniferum.

Conclusion

This compound, a tetrahydrobenzylisoquinoline alkaloid from Papaver somniferum, serves as a critical intermediate in the biosynthesis of papaverine. Although present in lower concentrations than the major opium alkaloids, its isolation is achievable through standard phytochemical techniques involving solvent extraction, acid-base partitioning, and chromatographic separation. A thorough understanding of its natural sources and isolation protocols is essential for further research into its pharmacological properties and potential applications in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ojs.openagrar.de [ojs.openagrar.de]

- 7. researchgate.net [researchgate.net]

- 8. kirj.ee [kirj.ee]

The Alkaloid Laudanine: A Physicochemical Deep Dive for Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies to support the evaluation of this compound and its derivatives as potential therapeutic agents.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key physicochemical parameters for this compound are summarized below.

Quantitative Data Summary

The following table consolidates the available quantitative data for this compound. It is important to note that variations in reported values may be attributed to the analysis of different stereoisomers (e.g., (S)-laudanine vs. racemic this compound) or different experimental/computational methods.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅NO₄ | [1][2][3] |

| Molecular Weight | 343.4 g/mol | [1][2][3] |

| Melting Point | 167 °C (racemic) | [3][4] |

| 175.75 °C ((S)-Laudanine) | [2] | |

| 184 - 185 °C (racemic) | [1][2] | |

| Water Solubility | 0.038 g/L (Predicted) | [2][5] |

| Practically insoluble | [2][4] | |

| logP (Octanol/Water Partition Coefficient) | 3.3 (Computed by XLogP3) | [1] |

| 3.19 (ALOGPS) | [5][6] | |

| 3.13 (ChemAxon) | [5] | |

| pKa (Strongest Acidic) | 10.02 (Predicted) | [2][5] |

| pKa (Strongest Basic) | 8.27 (Predicted) | [5] |

| Polar Surface Area | 51.16 Ų | [5] |

| Rotatable Bond Count | 5 | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of a drug candidate. The following sections outline standard methodologies for determining key physicochemical properties of alkaloids like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of a specific aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4).[7] The use of an excess of the solid ensures that a saturated solution is achieved.[7]

-

Equilibration: The vials are sealed and placed in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[7] The samples are agitated for a sufficient duration, typically 24-48 hours, to ensure that equilibrium is reached.[7]

-

Phase Separation: Following equilibration, the vials are allowed to stand to permit undissolved solid to settle.[7] The samples are then centrifuged to pellet any remaining suspended particles.[7]

-

Sample Analysis: A known volume of the supernatant is carefully withdrawn.[7] This supernatant is then diluted with a suitable solvent, and the concentration of the dissolved this compound is determined using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

-

Calculation: The solubility is calculated based on the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or µg/mL.[7]

References

- 1. This compound | C20H25NO4 | CID 92732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound [drugfuture.com]

- 5. Showing Compound this compound (FDB002030) - FooDB [foodb.ca]

- 6. This compound (CAS 85-64-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. benchchem.com [benchchem.com]

Laudanine Metabolism and its Potential for Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laudanine, a benzylisoquinoline alkaloid found in Papaver somniferum, is primarily recognized as a key intermediate in the biosynthesis of papaverine.[1] While its own pharmacological profile is considered modest, its structural similarity to other centrally active alkaloids suggests that its metabolic products could possess significant biological activity. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, potential active metabolites, and detailed experimental protocols for their investigation. Drawing inferences from the metabolism of structurally related compounds, particularly laudanosine, this document outlines the expected O-demethylation, N-demethylation, and glucuronidation pathways mediated by cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes. Furthermore, it details methodologies for the in vitro study of this compound metabolism, the analytical identification of its metabolites, and the assessment of their potential pharmacological activities, with a focus on central nervous system targets.

Introduction

This compound is a tetrahydrobenzylisoquinoline alkaloid that serves as a crucial precursor in the biosynthesis of papaverine in the opium poppy.[1][2] Its chemical structure is characterized by a tetrahydroisoquinoline core with a benzyl group substitution and four methoxy groups. Given that minor structural modifications to alkaloid scaffolds can dramatically alter pharmacological properties, the metabolism of this compound is of significant interest. The N-methylated form of this compound, known as laudanosine, is a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium and has been shown to cross the blood-brain barrier and exert central nervous system (CNS) effects, including seizures at high concentrations.[3] The metabolism of laudanosine involves O-demethylation, N-demethylation, and subsequent glucuronidation.[4] It is therefore highly probable that this compound undergoes a similar metabolic fate, potentially yielding pharmacologically active metabolites. This guide provides a detailed technical overview of the predicted metabolism of this compound and methodologies to explore the activity of its potential metabolites.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for designing and interpreting metabolic and pharmacological studies.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₅NO₄ | [5] |

| Molar Mass | 343.42 g/mol | [5] |

| IUPAC Name | 5-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl-2-methoxyphenol | [5] |

| CAS Number | 3122-95-0 ((S)-Laudanine) | [1] |

| Melting Point | 167-185 °C | [6] |

| Appearance | Solid | [6] |

| pKa | (Not explicitly found for this compound, but as a tertiary amine, it is expected to be basic) | |

| LogP | (Not explicitly found, but expected to be lipophilic) |

Predicted Metabolic Pathways of this compound

Based on the known metabolism of the structurally similar alkaloid laudanosine and general principles of xenobiotic metabolism, this compound is predicted to undergo Phase I (oxidation) and Phase II (conjugation) reactions.[4] The primary metabolic routes are expected to be O-demethylation and N-demethylation, catalyzed by CYP450 enzymes, followed by glucuronidation of the resulting hydroxyl groups by UGTs.

Phase I Metabolism: O- and N-Demethylation

-

O-Demethylation: this compound possesses four methoxy groups, each a potential site for O-demethylation by CYP450 enzymes. This would result in the formation of four different mono-O-desmethyl-laudanine metabolites, each with a free phenolic hydroxyl group. Further demethylation could lead to di- and tri-desmethylated products.

-

N-Demethylation: The N-methyl group of this compound is a likely target for CYP450-mediated N-demethylation, which would yield N-desmethyl-laudanine, also known as northis compound.

Phase II Metabolism: Glucuronidation

The phenolic hydroxyl groups formed during O-demethylation are susceptible to conjugation with glucuronic acid by UGT enzymes. This process increases the water solubility of the metabolites, facilitating their excretion. The secondary amine of northis compound could also potentially undergo N-glucuronidation.

Potential Active Metabolites

The generation of metabolites with free hydroxyl groups and a secondary amine introduces the potential for altered pharmacological activity.

| Metabolite Class | Potential Pharmacological Activity | Rationale |

| O-Desmethyl-laudanine Metabolites | Modulation of opioid, adrenergic, or other CNS receptors. | The introduction of a phenolic hydroxyl group can be critical for receptor binding, as seen with morphine and its O-methylated precursor, codeine. |

| N-Desmethyl-laudanine (Northis compound) | Altered receptor affinity and selectivity profile compared to this compound. | N-demethylation of many alkaloids results in compounds with different pharmacological properties. Norlaudanosine is a known metabolite of laudanosine.[4] |

Experimental Protocols

In Vitro Metabolism of this compound Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the primary metabolites of this compound using human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

-

On the day of the experiment, thaw the human liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1-10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Processing:

-

Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

Data Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify and quantify any metabolites formed.

-

Determine the metabolic stability of this compound by plotting the natural logarithm of the percentage of remaining this compound against time and calculating the half-life (t½).

-

Calculate the intrinsic clearance (Clint).

-

Analytical Method for Metabolite Identification by LC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the separation, identification, and quantification of this compound and its metabolites.

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

A C18 reversed-phase column is a suitable starting point.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Typical HPLC Conditions (to be optimized):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10-15 minutes).

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 5-10 µL

Typical MS/MS Conditions (to be optimized):

-

Ionization Mode: Positive ESI

-

Scan Mode: Full scan for metabolite discovery and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

-

Precursor and Product Ions: These will need to be determined for this compound and its potential metabolites. For example, the precursor ion for this compound will be [M+H]+. Fragmentation will likely involve cleavage of the benzylisoquinoline core.

Pharmacological Activity Screening: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound and its metabolites for various CNS receptors (e.g., opioid, adrenergic, dopaminergic, serotonergic receptors).[1]

Materials:

-

Receptor source (e.g., crude membrane preparations from rat brain or cell lines expressing the target receptor).

-

Radioligand specific for the receptor of interest (e.g., [³H]-DAMGO for µ-opioid receptors).

-

This compound and its synthesized or isolated metabolites.

-

Assay buffer (specific to the receptor).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or a metabolite). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

While direct metabolic studies on this compound are limited, a predictive metabolic scheme can be constructed based on its chemical structure and the known biotransformation of related alkaloids. The potential for O-demethylation and N-demethylation to generate pharmacologically active metabolites warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to systematically study the metabolism of this compound, identify its metabolites, and evaluate their biological activities. Such studies are crucial for a comprehensive understanding of the pharmacological and toxicological profile of this opium alkaloid and for unlocking the potential of its metabolic products in drug discovery and development.

References

An In-depth Technical Guide to the Historical Context of Laudanine Discovery and Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context surrounding the discovery, isolation, and early research of laudanine, a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum). This document details the key scientific milestones, experimental methodologies, and the evolving understanding of this compound's role within the complex tapestry of opium alkaloids.

Discovery and Isolation: A Historical Perspective

The history of this compound is intrinsically linked to the study of opium, a substance utilized for medicinal and recreational purposes for millennia. While the soporific and analgesic properties of opium were well-known in ancient civilizations, the isolation of its individual alkaloidal constituents did not begin until the 19th century.

The initial breakthrough in opium chemistry was the isolation of morphine in 1804 by the German pharmacist Friedrich Sertürner. This pivotal event opened the door for the discovery of a multitude of other alkaloids present in opium. While the exact date of the first isolation of this compound is not definitively cited in readily available literature, it is widely attributed to Oswald Hesse in 1870 . Hesse, a German chemist, was a prolific researcher in the field of alkaloid chemistry and is credited with the isolation and characterization of numerous alkaloids from various plant sources.

The initial isolation of this compound would have been a significant challenge due to its relatively low concentration in opium compared to major alkaloids like morphine and codeine.

Physicochemical Properties of this compound

The structural elucidation and characterization of this compound were crucial steps in understanding its chemical nature. Early researchers would have employed classical methods of organic chemistry to determine its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO₄ |

| Molar Mass | 343.42 g/mol |

| Melting Point | 166 °C |

| Appearance | Crystalline solid |

| Solubility | Soluble in chloroform, ether, and hot alcohol; sparingly soluble in cold alcohol; practically insoluble in water. |

| Optical Rotation | This compound is chiral and exists as two enantiomers, (+)-laudanine and (-)-laudanine. The specific rotation would have been a key identifying characteristic. |

Early Research and Structural Elucidation

Following its isolation, the next significant hurdle was the determination of this compound's chemical structure. This was a complex undertaking in an era before the advent of modern spectroscopic techniques. The structural elucidation of benzylisoquinoline alkaloids was a major area of research in the late 19th and early 20th centuries.

The first total synthesis of a related benzylisoquinoline alkaloid, laudanosine, by Amé Pictet and A. Gams in 1909 , was a landmark achievement that paved the way for confirming the structures of other similar alkaloids, including this compound. The synthesis of this compound itself would have followed similar principles of isoquinoline synthesis.

The established structure of this compound revealed it to be a tetrahydrobenzylisoquinoline alkaloid, placing it in a significant class of natural products with diverse pharmacological activities.

This compound's Role in Opium Alkaloid Biosynthesis

For much of the 20th century, the biosynthetic pathways of opium alkaloids remained a subject of intense investigation. It was not until the mid-20th century that the precise role of this compound as a key intermediate was fully understood. The pioneering work of Einar Brochmann-Hanssen and his colleagues in the 1960s and 1970s was instrumental in elucidating the biosynthetic pathway of papaverine.

Through a series of meticulous experiments involving the administration of radiolabeled precursors to Papaver somniferum plants, they demonstrated that (S)-reticuline is a crucial branch-point intermediate in the biosynthesis of both morphine and papaverine alkaloids. Their research established that this compound is a direct downstream product of (S)-reticuline on the pathway to papaverine.

dot

Caption: Biosynthetic pathway of papaverine from (S)-reticuline, highlighting the role of this compound.

Early Pharmacological Investigations

Early pharmacological studies on isolated this compound are not as extensively documented as those for the more abundant and potent opium alkaloids like morphine. Much of the early understanding of the effects of minor opium alkaloids was inferred from the actions of crude opium extracts and tinctures like laudanum.

However, as isolation techniques improved, researchers began to investigate the physiological effects of individual alkaloids. Early studies on this compound likely focused on its effects on the central nervous system and smooth muscle. It was observed that this compound possesses some physiological activity, though it is significantly less potent than morphine in producing analgesia and euphoria.

Research on the closely related alkaloid, laudanosine , which is the fully methylated derivative of this compound, provided further insights. Laudanosine was found to be a central nervous system stimulant and, in high doses, could induce convulsions. This is in stark contrast to the depressant effects of morphine. These findings suggested that the minor alkaloids in opium could have complex and sometimes opposing effects to the main active principles.

Experimental Protocols

Classical Alkaloid Isolation from Opium (Hypothetical Reconstruction of 19th Century Methods)

This protocol is a generalized reconstruction of the types of methods that would have been used for the initial isolation of this compound in the 19th century.

dot

Caption: A simplified workflow for the classical isolation of minor opium alkaloids.

-

Extraction: Powdered opium was macerated with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) to convert the alkaloids into their water-soluble salts.

-

Filtration: The aqueous extract was filtered to remove insoluble plant material.

-

Selective Precipitation: The filtrate was treated with a base, such as calcium hydroxide or ammonia, to a specific pH. This would selectively precipitate the more abundant and less soluble alkaloids like morphine and codeine.

-

Separation: The precipitate was removed by filtration, leaving a "mother liquor" containing the more soluble alkaloids, including this compound.

-

Solvent Extraction: The mother liquor was then made more alkaline and extracted with an immiscible organic solvent like ether or chloroform. The free base alkaloids would partition into the organic layer.

-

Concentration and Crystallization: The organic solvent was evaporated, and the resulting crude alkaloid mixture was subjected to fractional crystallization from a suitable solvent (e.g., ethanol). This was a painstaking process of repeated crystallization to separate the different alkaloids based on their varying solubilities.

Conclusion

The discovery and study of this compound represent a significant chapter in the history of natural product chemistry. From its initial isolation in the 19th century to the elucidation of its pivotal role in the biosynthesis of papaverine in the 20th century, research on this compound has contributed to our fundamental understanding of the complex biochemistry of the opium poppy. While not as pharmacologically prominent as its more famous relatives, the history of this compound underscores the importance of studying all constituents of a natural source to gain a complete picture of its chemical and biological properties. This historical context continues to inform modern drug discovery and development efforts, particularly in the field of benzylisoquinoline alkaloids.

In Silico Modeling of Laudanine's Interaction with the Alpha-1 Adrenergic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laudanine, a benzylisoquinoline alkaloid and a metabolite of the neuromuscular blocking agent atracurium, has been identified as an antagonist of the alpha-1 adrenergic receptor (α1-AR).[1] This technical guide provides a comprehensive framework for the in silico modeling of this compound's binding to the α1-AR, a G protein-coupled receptor (GPCR) crucial to the sympathetic nervous system.[1] Due to the limited availability of dedicated in silico docking studies for this compound, this document outlines a robust methodology for predicting its binding affinity and interaction patterns. The guide details experimental protocols for receptor binding assays, computational modeling workflows, and the underlying signaling pathways, offering a foundational resource for researchers in pharmacology, computational biology, and drug discovery.

Introduction to this compound and its Target Receptor

This compound is a member of the benzylisoquinoline alkaloid family, a class of compounds known for their diverse pharmacological activities. Experimental evidence has established its role as an alpha-1 adrenoceptor blocker.[1] The α1-AR, a key component of the sympathetic nervous system, mediates the physiological effects of catecholamines such as norepinephrine and epinephrine.[1] There are three subtypes of the α1-AR (α1A, α1B, and α1D), all of which are involved in critical processes like smooth muscle contraction and vasoconstriction.[1] Understanding the molecular interactions between this compound and the α1-AR is essential for elucidating its mechanism of action and potential therapeutic applications.

Quantitative Binding Data

While direct experimental determination of this compound's binding affinity for the α1-AR is not extensively reported in publicly available literature, its inhibitory action on [3H]-prazosin binding to cortical membranes has been noted. To provide a benchmark for in silico predictions of this compound's potency, the following table summarizes the binding affinities of well-characterized α1-AR antagonists. The goal of a molecular docking study of this compound would be to generate binding energy scores that correlate with such experimental data.

| Compound | Receptor Subtype(s) | pKi | Ki (nM) | Reference |

| (S)-Laudanine | α1-Adrenergic Receptor | Not Available | To be Predicted | N/A |

| Tamsulosin | α1A, α1D > α1B | 9.92 (α1A), 9.57 (α1D) | 0.12 (α1A), 0.27 (α1D) | [1] |

| Prazosin | Non-selective α1 | 9.15 | 0.71 | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the α1-adrenergic receptor is predicted to modulate its downstream signaling cascade. The following diagrams, generated using Graphviz, illustrate the canonical α1-adrenergic receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

Alpha-1 Adrenergic Receptor Signaling Pathway

The α1-adrenergic receptor is a G protein-coupled receptor that primarily signals through the Gq alpha subunit. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.

Experimental Workflow for Radioligand Binding Assay

To experimentally determine the binding affinity of this compound, a competitive radioligand binding assay is employed. This workflow outlines the key steps involved in such an experiment.

Detailed Experimental Protocols

Radioligand Competition Binding Assay for α1-Adrenergic Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor by measuring its ability to compete with the binding of a known radiolabeled antagonist, [3H]-prazosin.

Materials:

-

Membrane Preparation: Homogenates from tissues or cells expressing the α1-adrenergic receptor (e.g., rat cerebral cortex).

-

Radioligand: [3H]-prazosin.

-

Test Compound: this compound.

-

Non-specific Binding Control: Phentolamine or another suitable α1-AR antagonist at a high concentration.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

-

Total Binding: Add membrane preparation, [3H]-prazosin (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [3H]-prazosin, and a saturating concentration of phentolamine (e.g., 10 µM).

-

Competition: Add membrane preparation, [3H]-prazosin, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Silico Modeling Protocols

Molecular Docking of this compound to the α1-Adrenergic Receptor

This protocol outlines a standardized workflow for performing molecular docking simulations to predict the binding mode and affinity of this compound to the α1-AR.

Software and Resources:

-

Protein Structure: A 3D structure of an α1-adrenergic receptor subtype (e.g., from the Protein Data Bank - PDB) or a high-quality homology model.

-

Ligand Structure: A 3D structure of this compound (e.g., from PubChem).

-

Molecular Modeling Software: AutoDock, Schrödinger Maestro, MOE, or similar.

Procedure:

-

Protein Preparation:

-

Obtain the 3D structure of the α1-AR.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Perform energy minimization to relieve steric clashes and optimize the protein structure.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound.

-

Add hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges).

-

Perform energy minimization to obtain a low-energy conformation.

-

-

Binding Site Definition:

-

Identify the binding site on the α1-AR. This can be based on the location of a co-crystallized ligand in a homologous structure or through blind docking followed by identification of the most probable binding pocket.

-

Define a grid box that encompasses the entire binding site.

-

-

Docking Simulation:

-

Perform the docking calculation using a validated algorithm (e.g., AutoDock Vina). The software will explore various conformations and orientations (poses) of this compound within the defined binding site.

-

The docking algorithm will score the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the predicted binding poses of this compound. The pose with the best score is considered the most likely binding mode.

-

Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between this compound and the receptor residues in the predicted binding pose.

-

Compare the predicted binding energy of this compound with that of known α1-AR antagonists (e.g., prazosin, tamsulosin) docked using the same protocol to estimate its relative potency.

-

Molecular Dynamics Simulation of the this compound-α1-AR Complex

To assess the stability of the predicted binding pose from molecular docking and to study the dynamic behavior of the complex, a molecular dynamics (MD) simulation can be performed.

Software and Resources:

-

Docking Pose: The top-ranked docked complex of this compound and the α1-AR.

-

MD Simulation Software: GROMACS, AMBER, NAMD, or similar.

-

Force Field: A suitable force field for proteins and small molecules (e.g., CHARMM, AMBER).

Procedure:

-

System Setup:

-

Place the docked this compound-α1-AR complex in a simulated biological membrane (e.g., a POPC lipid bilayer).

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes introduced during the setup.

-

-

Equilibration:

-

Perform a series of short MD simulations with restraints on the protein and ligand to allow the solvent and lipids to equilibrate around them. This is typically done in multiple steps, gradually reducing the restraints.

-

-

Production MD Simulation:

-

Run a production MD simulation without restraints for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the stability of the ligand-receptor interactions and any conformational changes.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the this compound-α1-AR complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the receptor throughout the simulation to identify key stable interactions.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.

-

Conclusion

This technical guide provides a comprehensive roadmap for the in silico investigation of this compound's interaction with the α1-adrenergic receptor. By combining established experimental protocols for determining binding affinity with robust computational modeling techniques, researchers can gain valuable insights into the molecular basis of this compound's antagonist activity. The methodologies outlined herein will facilitate the prediction of this compound's binding affinity, the identification of key interacting residues, and a deeper understanding of its potential pharmacological profile. This knowledge is crucial for guiding further experimental validation and exploring the therapeutic potential of this compound and related benzylisoquinoline alkaloids.

References

A Toxicological Profile and Safety Assessment of Laudanine: An In-depth Technical Guide

Disclaimer: There is a significant lack of publicly available toxicological data for the specific benzylisoquinoline alkaloid, laudanine. Therefore, this document provides a representative toxicological profile based on data from structurally related compounds within the benzylisoquinoline alkaloid class, such as papaverine and berberine. The information presented herein should be interpreted with caution and is intended to guide future research and safety assessments of this compound, not as a definitive statement of its toxicological properties.

Introduction

This compound is a benzylisoquinoline alkaloid found in opium poppy (Papaver somniferum) and other plants. Structurally related to other pharmacologically active compounds like morphine and codeine, its toxicological profile is not well-established. This technical guide aims to provide a comprehensive overview of the potential toxicological properties of this compound by examining the available data on related benzylisoquinoline alkaloids. This information is intended for researchers, scientists, and drug development professionals to inform preclinical safety evaluations.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. While no specific LD50 (median lethal dose) data for this compound has been identified, studies on related compounds provide an indication of the potential acute toxicity.

Table 1: Acute Toxicity of Representative Benzylisoquinoline Alkaloids

| Compound | Test Species | Route of Administration | LD50 | Toxic Effects | Reference |

| Papaverine | Rat | Oral | 68.8 mg/kg | Central nervous system depression, somnolence, coma | [1] |

| Papaverine | Human (man) | Intramuscular | 1143 µg/kg (TDLo) | Somnolence, coma | [2] |

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The dose is administered orally by gavage in a single dose.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the effects of a substance over a longer period. No specific sub-chronic or chronic toxicity data for this compound were found. However, studies on berberine indicate potential for organ-specific toxicity with prolonged exposure. Sub-chronic exposure to berberine has been reported to alter liver function and cause gastric issues.[3]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Table 2: Genotoxicity of Berberine

| Assay | Test System | Metabolic Activation | Result | Reference |

| SOS Chromotest | Prokaryotic | With and without | Non-genotoxic | [4] |

| Mutagenicity and Recombinogenicity | Saccharomyces cerevisiae (dividing cells) | Not applicable | Weakly mutagenic | [4] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is widely used to detect point mutations.

-

Test Strains: A set of Salmonella typhimurium and Escherichia coli strains with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic in vivo metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the test substance, along with positive and negative controls.

-

Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

Carcinogenicity

No carcinogenicity studies specifically on this compound have been identified. Long-term studies on related compounds would be necessary to assess this endpoint.

Reproductive and Developmental Toxicity

The potential for this compound to cause reproductive or developmental toxicity is unknown. This is a critical data gap that would need to be addressed in a comprehensive safety assessment.

Toxicokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not well-characterized. Benzylisoquinoline alkaloids are generally metabolized in the liver by cytochrome P450 enzymes.[5] The metabolism of these compounds can lead to the formation of reactive metabolites that may contribute to their toxicity.[5]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Cardiovascular Effects

Many benzylisoquinoline alkaloids exhibit cardiovascular effects.[6][7][8] For instance, papaverine is a known vasodilator.[9] Tetrandrine, another related alkaloid, has antihypertensive effects and can interact with calcium channels and adrenergic receptors.[6] Overdoses of papaverine have been associated with vasomotor instability, including nausea, vomiting, dizziness, and sinus tachycardia.[10]

Neurotoxicity